Unraveling the Metabolic Journey of DL-Glyceraldehyde-1-13C: A Technical Guide
Unraveling the Metabolic Journey of DL-Glyceraldehyde-1-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DL-Glyceraldehyde-1-13C, a key isotopically labeled intermediate in carbohydrate metabolism. Its application as a tracer in metabolic flux analysis (MFA) offers a powerful tool for understanding cellular energetics and disease states. This document details its molecular structure, physicochemical properties, and provides a comprehensive experimental protocol for its use in metabolic studies, particularly focusing on glycolysis.
Core Properties of DL-Glyceraldehyde-1-13C
DL-Glyceraldehyde-1-13C is a stable, non-radioactive isotopologue of glyceraldehyde where the carbon atom at the first position (C1) of the aldehyde group is replaced with a ¹³C isotope. This isotopic labeling allows for the precise tracing of its metabolic fate through various biochemical pathways.
Quantitative Data Summary
The key quantitative data for DL-Glyceraldehyde-1-13C are summarized in the table below, providing a quick reference for experimental planning and analysis.
| Property | Value | Reference |
| Molecular Formula | HOCH₂CH(OH)¹³CHO | [1][2] |
| Molecular Weight | 91.07 g/mol | [1][2][3] |
| CAS Number | 70849-18-2 | [1][2][3] |
| Isotopic Purity | ≥99 atom % ¹³C | [1][2][3] |
| Chemical Purity (Assay) | ≥99% (CP) | [1][2][3] |
| SMILES String | OCC(O)[13CH]=O | [1][2][3] |
| InChI Key | MNQZXJOMYWMBOU-OUBTZVSYSA-N | [1][2][3] |
Molecular Structure and Visualization
The molecular structure of DL-Glyceraldehyde-1-13C features a three-carbon backbone with a hydroxyl group on the second and third carbons, and a ¹³C-labeled aldehyde group at the first carbon position. This structure is pivotal to its role as a triose phosphate precursor in glycolysis.
Application in Tracing Glycolysis
DL-Glyceraldehyde is a central intermediate in glycolysis. Following the cleavage of fructose-1,6-bisphosphate, two three-carbon molecules are formed: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[3] DHAP is subsequently isomerized to G3P. Therefore, all glucose entering glycolysis proceeds through G3P. By introducing DL-Glyceraldehyde-1-¹³C, researchers can trace the flow of this specific carbon atom through the subsequent steps of glycolysis and into other interconnected metabolic pathways like the TCA cycle and pentose phosphate pathway.[1][4]
The diagram below illustrates the entry of DL-Glyceraldehyde-1-¹³C into the glycolytic pathway and the subsequent transfer of the ¹³C label.
Experimental Protocol: ¹³C Metabolic Flux Analysis
The following is a generalized protocol for conducting a ¹³C metabolic flux analysis experiment using DL-Glyceraldehyde-1-¹³C in cell culture. This protocol can be adapted for specific cell types and experimental questions.
Cell Culture and Isotope Labeling
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
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Media Preparation: Prepare culture medium containing DL-Glyceraldehyde-1-¹³C. The final concentration will depend on the specific experiment and cell type but is often in the millimolar range.
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Isotopic Steady State: To achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant, incubate the cells in the labeling medium for a predetermined duration.[5] This duration needs to be optimized for the specific cell line and pathway of interest; for glycolysis, this can be relatively short, while for the TCA cycle it may take several hours.
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Parallel Cultures: Run parallel cultures with unlabeled glyceraldehyde as a control.[6]
Metabolite Extraction
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Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically done by aspirating the medium and washing the cells with an ice-cold saline solution.
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Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
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Cell Lysis: Scrape the cells and collect the cell lysate.
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Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.
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Supernatant Collection: Collect the supernatant containing the polar metabolites.
Sample Analysis
The isotopic enrichment of metabolites can be determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
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Gas Chromatography-Mass Spectrometry (GC-MS):
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Derivatization: Metabolites in the extract are chemically modified (derivatized) to make them volatile for GC analysis.[7]
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Injection and Separation: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interactions with the column.
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Mass Analysis: The separated metabolites are ionized and their mass-to-charge ratio is determined by the MS. The relative abundance of different mass isotopologues (molecules differing only in the number of ¹³C atoms) is measured.[5]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatographic Separation: The metabolite extract is injected into an LC system, where compounds are separated based on their physicochemical properties (e.g., polarity).
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Mass Analysis: The eluting compounds are introduced into the MS for detection and quantification of mass isotopologues. LC-MS is particularly useful for analyzing non-volatile or thermally labile metabolites.[7][8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: The metabolite extract is lyophilized and reconstituted in a suitable deuterated solvent.
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Data Acquisition: ¹³C NMR spectra are acquired. The position and splitting of peaks provide information about which carbon atoms in a molecule are labeled.[9]
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Data Analysis and Flux Calculation
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Mass Isotopomer Distribution (MID): The raw MS data is processed to determine the MID for each measured metabolite, which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
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Metabolic Modeling: A computational model of the relevant metabolic network is constructed.
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Flux Estimation: The experimentally determined MIDs are used to constrain the computational model, and iterative algorithms are employed to estimate the intracellular metabolic fluxes that best reproduce the observed labeling patterns.[6][10]
Experimental Workflow Visualization
The overall workflow for a ¹³C metabolic flux analysis experiment is depicted in the following diagram.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Glyceraldehyde-3-phosphate, a glycolytic intermediate, plays a key role in controlling cell fate via inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. csun.edu [csun.edu]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
